molecular formula C10H9BrN2O B14668945 2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl- CAS No. 39623-52-4

2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl-

Cat. No.: B14668945
CAS No.: 39623-52-4
M. Wt: 253.09 g/mol
InChI Key: PXGVUWXTUCZFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of various mental disorders such as anxiety, insomnia, and seizures. This particular compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 4th position on the benzodiazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl- typically involves the acylation of p-bromoaniline with o-chlorobenzoic acid acyl chloride in the presence of a zinc chloride catalyst. This reaction forms 2-(o-chlorobenzoylamino)-5-bromo-2-chlorobenzophenone, which is then cyclized to form the desired benzodiazepine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Halogen substitution reactions can replace the bromine atom with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: N-oxides of the benzodiazepine ring.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives with different halogens or functional groups.

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl- has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The bromine and methyl groups on the benzodiazepine ring influence the binding affinity and potency of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl- is unique due to the specific positioning of the bromine and methyl groups, which can significantly alter its pharmacological profile compared to other benzodiazepines. These structural differences can lead to variations in potency, duration of action, and side effect profiles.

Properties

CAS No.

39623-52-4

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

7-bromo-4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C10H9BrN2O/c1-6-4-10(14)13-8-3-2-7(11)5-9(8)12-6/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

PXGVUWXTUCZFMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Br)NC(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.